molecular formula C9H12ClNO B046101 2-(4-Chloro-3-methyl-phenoxy)-ethylamine CAS No. 6487-87-2

2-(4-Chloro-3-methyl-phenoxy)-ethylamine

Cat. No. B046101
CAS RN: 6487-87-2
M. Wt: 185.65 g/mol
InChI Key: BDMIIOXQERVSLH-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methyl-phenoxy)-ethylamine is a chemical compound studied for its various chemical reactions, molecular structure, and properties. It is involved in a range of synthetic processes and has been the subject of studies aiming to understand its behavior and applications in the chemical sciences.

Synthesis Analysis

The synthesis of compounds similar to 2-(4-Chloro-3-methyl-phenoxy)-ethylamine often involves reactions of aminoethanols with chloronitrobenzenes or through base-catalysed Smiles rearrangement. For example, 2-(p-Nitrophenoxy)ethylamines have been prepared using such methods, which could be analogous to the synthesis of our compound of interest (Knipe, Sridhar, & Lound-Keast, 1977).

Molecular Structure Analysis

Studies on beta-blocker conformations, including 2-phenoxy ethylamine derivatives, have utilized mass-selected spectroscopy and ab initio calculations to elucidate their molecular structure. This approach can also be applied to understand the structure of 2-(4-Chloro-3-methyl-phenoxy)-ethylamine, focusing on aspects like hydrogen bonding and structural rigidity or flexibility (MacLeod & Simons, 2004).

Chemical Reactions and Properties

Chemical reactions involving 2-(4-Chloro-3-methyl-phenoxy)-ethylamine derivatives include various synthetic pathways, such as Williamson synthesis, reductive amination, and cyclization processes. These reactions facilitate the creation of complex molecules from simpler precursors (Xin, 2003).

Physical Properties Analysis

The physical properties of compounds like 2-(4-Chloro-3-methyl-phenoxy)-ethylamine can be studied through methods like infrared ion-dip spectroscopy. These studies provide insights into the compound's gas-phase conformations and the effects of hydration on its structure, offering a detailed understanding of its physical characteristics (MacLeod & Simons, 2004).

Chemical Properties Analysis

The chemical properties of 2-(4-Chloro-3-methyl-phenoxy)-ethylamine derivatives are influenced by their synthesis and molecular structure. For example, the synthesis of 5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one through various chemical reactions suggests a method to explore the chemical properties of our compound of interest, including its reactivity and potential applications in creating more complex chemical entities (Xin, 2003).

Scientific Research Applications

Sorption and Environmental Behavior

  • Sorption to Soil and Minerals : Research by Werner et al. (2012) explored the sorption of phenoxy herbicides, including compounds similar to 2-(4-Chloro-3-methyl-phenoxy)-ethylamine, to soil, organic matter, and minerals. The study compiled data on soil–water distribution coefficients, highlighting the impact of soil parameters like pH, organic carbon content, and iron oxides on the sorption process. This suggests that compounds within this family can exhibit significant environmental mobility and persistence, influenced by soil characteristics (Werner, Garratt, & Pigott, 2012).

Antioxidant Properties and Health Implications

  • Chlorogenic Acid (CGA) Pharmacological Review : Although not directly related to 2-(4-Chloro-3-methyl-phenoxy)-ethylamine, the review on Chlorogenic Acid by Naveed et al. (2018) discusses the biological and pharmacological effects of phenolic acids. These compounds, including CGA, exhibit antioxidant activity, anti-inflammatory, and neuroprotective properties. This indicates the potential health implications of structurally similar compounds and the importance of further research on their effects (Naveed et al., 2018).

Environmental and Toxicological Studies

  • Parabens in Aquatic Environments : Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens, which share the phenolic group with 2-(4-Chloro-3-methyl-phenoxy)-ethylamine. The study emphasized the ubiquity of parabens in surface water and sediments, raising concerns about their environmental persistence and potential endocrine-disrupting effects. This highlights the environmental impact of phenolic compounds and underscores the need for comprehensive toxicological studies (Haman, Dauchy, Rosin, & Munoz, 2015).

Safety And Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical and the associated safety measures. For example, the SDS for Phenylboronic acid indicates that it is harmful if swallowed and causes serious eye irritation .

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMIIOXQERVSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390235
Record name 2-(4-Chloro-3-methyl-phenoxy)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-methyl-phenoxy)-ethylamine

CAS RN

6487-87-2
Record name 2-(4-Chloro-3-methyl-phenoxy)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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